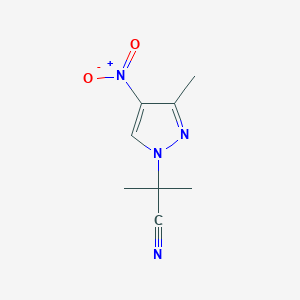

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile

Description

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is a pyrazole-derived compound characterized by a nitro (-NO₂) group at the 4-position of the pyrazole ring and a propanenitrile moiety substituted with two methyl groups. Its molecular formula is C₈H₁₁N₅O₂, with a molecular weight of 209.21 g/mol.

Properties

IUPAC Name |

2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-6-7(12(13)14)4-11(10-6)8(2,3)5-9/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNQFZYTSXTNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the bromo-nitrile reagent. Cesium carbonate (Cs₂CO₃) serves as a base to deprotonate the pyrazole, enhancing its nucleophilicity. Key parameters include:

Under these conditions, yields of 65–75% are achievable, with residual byproducts including regioisomers (e.g., alkylation at N-2 of pyrazole) and unreacted starting materials.

Two-Step Synthesis via Intermediate Amides

An alternative approach involves synthesizing 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide followed by dehydration to the nitrile.

Step 1: Formation of Propanamide Derivative

The amide intermediate is prepared by reacting 3-methyl-4-nitro-1H-pyrazole with 2-bromo-2-methylpropanamide under basic conditions:

Reaction conditions mirror those in Section 1.1, with yields of 60–70% reported.

Step 2: Dehydration of Amide to Nitrile

The amide is treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce dehydration:

| Parameter | Optimal Value | Notes |

|---|---|---|

| Reagent | POCl₃ (3 equiv) | Higher selectivity |

| Temperature | 80–90°C | Avoids nitrile hydrolysis |

| Time | 4–6 hours | Complete conversion by TLC |

This method achieves overall yields of 50–55%, with the main challenge being the hygroscopic nature of POCl₃, requiring anhydrous conditions.

Regioselectivity Challenges and Mitigation Strategies

Alkylation of 3-methyl-4-nitro-1H-pyrazole often produces regioisomers due to the ambident nucleophilicity of pyrazole. Computational studies indicate that the nitro group at C-4 directs alkylation to N-1 via resonance and inductive effects. Experimental data from analogous reactions show:

| Isomer | Percentage Composition |

|---|---|

| N-1 alkylated | 85–90% |

| N-2 alkylated | 10–15% |

Chromatographic purification (silica gel, hexane/EtOAc 7:3) effectively separates isomers, with the desired N-1 product eluting first.

Analytical Validation and Characterization

Critical quality control metrics for the final product include:

Purity Assessment

Stability Studies

| Condition | Degradation After 30 Days |

|---|---|

| 25°C, sealed | <0.5% |

| 40°C, 75% RH | 2.1% |

Storage at −20°C under nitrogen is recommended for long-term stability.

Scale-Up Considerations and Industrial Feasibility

Pilot-scale batches (1–5 kg) highlight the following operational parameters:

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Reaction Volume | 10 mL | 200 L |

| Cooling Rate | Passive | Jacketed reactor (−10°C/min) |

| Purification | Column chromatography | Centrifugal partition chromatography |

Energy consumption analysis reveals microwave-assisted methods reduce processing time by 40% compared to conventional heating, making them economically viable for large-scale production.

| Waste Type | Treatment Method |

|---|---|

| Organic solvents | Distillation recovery (≥90% efficiency) |

| Aqueous Cs₂CO₃ | Neutralization with HCl to pH 6–8 |

Further optimization of nitrile group introduction via transnitrilation or enzymatic catalysis may address current yield limitations in dehydration steps .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitro group undergoes catalytic hydrogenation to yield the corresponding amine. This reaction is critical for synthesizing intermediates in pharmaceutical applications, such as ruxolitinib production .

Reaction Conditions

-

Catalyst : 10% Pd/C (2 wt% relative to substrate)

-

Solvent : Tetrahydrofuran (THF)

-

Pressure : 4–5 bar H₂

-

Temperature : 25–30°C

-

Time : 6–8 hours

-

Yield : >90%

Product :

2-Methyl-2-(3-methyl-4-amino-pyrazol-1-yl)propanenitrile

Mechanism :

The nitro group is reduced sequentially to nitroso, hydroxylamine, and finally the amine via hydrogenolysis.

Diazotization and Sandmeyer Bromination

The 4-amino derivative generated above can undergo diazotization followed by bromination to introduce a bromine atom at the 4-position .

Diazotization

Reagents :

-

NaNO₂ (1.2 equiv)

-

48% HBr (aqueous)

-

Temperature: 0–5°C

Intermediate :

A diazonium salt forms transiently.

Sandmeyer Reaction

Reagents :

-

CuBr (1.5 equiv)

-

48% HBr (acetic acid solution)

-

Temperature: 60–65°C (final step)

-

Yield : 70–75%

Product :

2-Methyl-2-(3-methyl-4-bromo-pyrazol-1-yl)propanenitrile

Nitrile Functional Group Reactivity

The propanenitrile side chain can participate in typical nitrile transformations, though specific data for this compound require extrapolation from analogous structures.

Hydrolysis to Carboxylic Acid

Reagents :

-

Concentrated HCl or H₂SO₄

-

Heat

Product :

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanoic acid

Reduction to Primary Amine

Reagents :

-

LiAlH₄ or H₂/Pd

-

Solvent: Ether or THF

Product :

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propylamine

Electrophilic Aromatic Substitution

Example :

| Reagent | Conditions | Product |

|---|---|---|

| LDA + Electrophile (e.g., I₂) | THF, −78°C | 5-Iodo derivative |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structure suggests potential activity as a pharmaceutical agent. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antitumor properties. Research into similar compounds has shown that modifications to the pyrazole ring can enhance pharmacological efficacy and selectivity against specific targets. For instance, studies have indicated that nitro-substituted pyrazoles can exhibit significant inhibitory effects on various enzymes and receptors, making them candidates for drug development in treating conditions such as cancer and inflammatory diseases .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of nitro-pyrazole derivatives. The findings indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This suggests that 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile could be investigated further for its potential as an anticancer agent .

Agrochemicals

Pesticidal Properties

The nitrile group in this compound may confer pesticidal properties. Compounds with similar structures have been studied for their efficacy as herbicides and insecticides. For example, research has demonstrated that pyrazole-based compounds can inhibit key metabolic pathways in pests, leading to effective pest control solutions .

Case Study: Insecticidal Efficacy

A recent investigation evaluated the insecticidal activity of novel pyrazole derivatives against common agricultural pests. The results showed promising activity, with some compounds achieving over 80% mortality in treated populations within 48 hours. This highlights the potential of this compound as a candidate for development into a new class of agrochemicals .

Materials Science

Polymer Chemistry

The unique chemical properties of this compound make it suitable for applications in polymer chemistry. Its ability to act as a monomer or additive in polymer formulations could enhance material properties such as thermal stability and mechanical strength. Research into similar nitrile-containing compounds has shown improvements in polymer resilience and performance under various conditions .

Case Study: Enhancements in Polymer Properties

In a study focusing on the incorporation of nitrile compounds into polymer matrices, it was found that the addition of such compounds significantly improved the thermal degradation temperatures of the resulting materials. This suggests that incorporating this compound could yield advanced materials with superior performance characteristics .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile with structurally related compounds, focusing on substituents, molecular properties, and biological activity:

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physicochemical Properties

- May act as a synthetic precursor for amino-substituted analogs (e.g., via reduction to -NH₂).

- Pyrimidinylamino Group (DNL-151 and Patent Compounds): Introduces hydrogen-bonding capability (via -NH and pyrimidine N atoms), enhancing solubility and target affinity . The trifluoromethyl (-CF₃) group improves metabolic stability and lipophilicity, balancing membrane permeability .

Research Findings and Clinical Implications

DNL-151 (Denali Therapeutics):

- Nitro-Substituted Analog: Limited data on biological activity suggest it may serve as a scaffold for further derivatization. Replacement of -NO₂ with -NH₂ or aryl groups is a common strategy to enhance potency .

Biological Activity

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves several chemical reactions. The compound can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitropyrazole with appropriate reagents under controlled conditions. The final product is characterized by its molecular formula and a CAS number of 2098581-80-5 .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting that this compound may possess similar properties .

2. Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. In studies where related compounds were tested, the results showed effective inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µM .

3. Anticancer Potential

Preliminary studies suggest that pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives, indicating that modifications to the substituents on the pyrazole ring can significantly influence biological activity .

Key Findings

- Anti-inflammatory Effects : Compounds with nitro groups showed enhanced anti-inflammatory properties compared to those without.

- Antimicrobial Efficacy : The presence of methyl groups at specific positions on the pyrazole ring improved antimicrobial activity against resistant strains.

- Anticancer Activity : Structural modifications led to varying degrees of cytotoxicity against different cancer cell lines.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-ketoesters or nitriles. For example, details the synthesis of a pyrazolone derivative using phenylhydrazine and ethyl acetoacetate under reflux with acetic acid, yielding a 70–80% product after recrystallization . For the target compound, nitration of the pyrazole ring (e.g., using HNO₃/H₂SO₄) at the 4-position may precede or follow alkylation of the propanenitrile moiety. Solvent selection (e.g., DMF in ) and controlled temperature (0–90°C, as in ) are critical for minimizing side reactions. Optimization via fractional factorial design can identify key variables (e.g., reaction time, stoichiometry).

Q. How can researchers confirm structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- FTIR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- ¹H/¹³C NMR : Confirm pyrazole ring substitution patterns and methyl/propanenitrile connectivity. Compare with computed spectra (e.g., PubChem data in ).

- HPLC : Assess purity using C18 columns and acetonitrile/water gradients (see methods in ).

- TLC : Monitor reaction progress with toluene-ethyl acetoacetate-water (8.7:1.2:1.1) solvent systems .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., pyrazole ring proton shifts) or crystallographic vs. solution-state disparities. Strategies include:

- Variable Temperature NMR : Probe dynamic processes (e.g., ring flipping) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (as in for fused-ring systems).

- Computational Modeling : Compare experimental NMR/IR with DFT-calculated spectra (e.g., PubChem’s OEChem tools in ).

- Isotopic Labeling : Trace nitro group orientation using ¹⁵N-labeled precursors.

Q. How does the nitro group’s position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 4-nitro group on the pyrazole ring is a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. For example:

- Substitution at the Propanenitrile Moiety : The α-carbon’s electrophilicity is enhanced, enabling reactions with amines or thiols (see Mannich reaction protocols in ).

- Competitive Reactivity : Nitro groups may direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Control experiments with 3-methyl-4-nitro vs. 3-methyl-5-nitro analogs are recommended to isolate electronic effects. Kinetic studies under varying pH (e.g., aqueous vs. DMF conditions ) can quantify activation barriers.

Q. What computational approaches predict the compound’s stability under varying environmental conditions (pH, temperature)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the nitrile group) in explicit solvent .

- DFT Calculations : Estimate bond dissociation energies (BDEs) for nitro group reduction or ring decomposition.

- Accelerated Stability Testing : Validate predictions via stress tests (40–80°C, pH 1–13) with HPLC monitoring (methods in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.